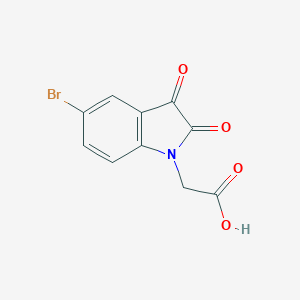
2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a chemical compound with the molecular formula C10H6BrNO4. It is characterized by the presence of a bromine atom, two oxo groups, and an indole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or reduce the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indole structure is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo groups play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
- (5-Fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
- (5-Iodo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
2-(5-bromo-2,3-dioxoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWOVGFJGGHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427988.png)


![3-[2-(4-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427992.png)
![3-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427993.png)

![2-(3,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B427999.png)
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B428001.png)
![2-(3-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B428002.png)
![2-{[(dimethylamino)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B428003.png)
![2-[(2,5-dichlorophenoxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B428007.png)
